2-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

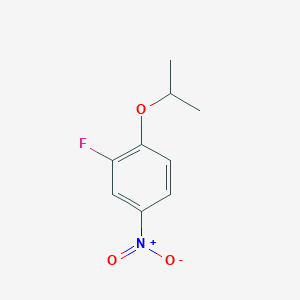

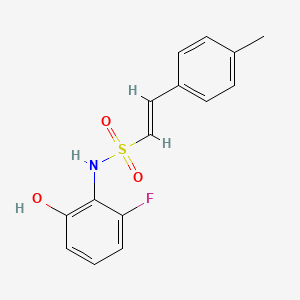

The compound “2-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing six-membered ring. This core is substituted at the 2-position with a sulfonyl group, which is itself substituted with a 3-(Tert-butyl)-4-methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the benzene ring, the polarity of the sulfonyl group, and the steric bulk of the tert-butyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzene ring could undergo electrophilic aromatic substitution, and the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

Cyclization Reactions : Research by Ukrainets et al. (2014) and Sugiura et al. (1998) focuses on cyclization reactions involving derivatives similar to the compound , exploring how different bases and reaction conditions affect the formation of complex heterocyclic structures (Ukrainets et al., 2014); (Sugiura et al., 1998).

Stereochemical Analysis : Stereochemical aspects of similar compounds are studied by Sugiura et al. (1997), providing insights into the configurations and isomeric forms of such compounds (Sugiura et al., 1997).

Synthesis Methods and Molecular Interactions

Cascade Synthesis : Zhang et al. (2016) describe a method for synthesizing 3-arylsulfonylquinoline derivatives, which are structurally related to the compound of interest, highlighting the use of tert-butyl hydroperoxide in these processes (Zhang et al., 2016).

Photooxygenation Studies : The work of Baciocchi et al. (2006) examines the photooxygenation of tert-alkyl phenyl sulfides, providing insights into the behavior of such compounds under specific conditions, which could be relevant to the compound (Baciocchi et al., 2006).

Pharmacological and Biological Applications

Anticancer Research : Redda et al. (2010) explore the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, focusing on their potential as anticancer agents, indicating a possible area of application for the compound (Redda et al., 2010).

Angiotensin II Antagonists : Ashton et al. (1994) discuss the development of triazolinone biphenylsulfonamide derivatives, which includes structures similar to the compound in focus, for their use as angiotensin II antagonists with implications in cardiovascular treatments (Ashton et al., 1994).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-tert-butyl-4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c1-20(2,3)18-13-17(9-10-19(18)24-4)25(22,23)21-12-11-15-7-5-6-8-16(15)14-21/h5-10,13H,11-12,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWWQRYASCFENG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2386089.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide](/img/structure/B2386094.png)

![3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2386105.png)

![5-(2,3-Dimethoxyphenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole](/img/structure/B2386106.png)